5-amino-N-benzyl-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-benzyl-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide class, a privileged scaffold in medicinal chemistry due to its versatile biological activity. Its structure features a 5-amino group, a 4-bromophenyl substituent at position 1, and a benzyl carboxamide group at position 2. This configuration confers unique electronic and steric properties, making it a candidate for targeting diverse biological pathways, including anticancer, antimicrobial, and immunomodulatory systems .
Properties
IUPAC Name |
5-amino-N-benzyl-1-(4-bromophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-12-6-8-13(9-7-12)22-15(18)14(20-21-22)16(23)19-10-11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJWNYOFVKUFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-benzyl-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various research studies and data.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with 4-bromo-1H-1,2,3-triazole-4-carboxylic acid derivatives. The methods employed can vary, but microwave-assisted synthesis has been shown to enhance yields and reduce reaction times significantly.
Antimicrobial Activity
Research indicates that related triazole compounds exhibit notable antimicrobial properties. For instance, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole has demonstrated effective inhibition against various plant pathogens such as Fusarium wilt and Colletotrichum gloeosporioides, suggesting that similar triazole derivatives may possess comparable antimicrobial effects .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Pathogen | Inhibition Method | EC50 (µg/mL) |
|---|---|---|---|
| 5-amino-N-benzyl-1-(4-bromophenyl) | Fusarium Wilt | Mycelium Growth Rate Test | TBD |
| 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole | Colletotrichum gloeosporioides | Mycelium Growth Rate Test | TBD |
Cytotoxicity and Anticancer Activity
The compound's structural analogs have been evaluated for their cytotoxic effects on various cancer cell lines. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase activity . The specific activity of this compound in this context remains to be fully elucidated.
Case Study: Apoptosis Induction
In a study focusing on the effects of triazole compounds on breast cancer cells (MDA-MB-231), it was observed that certain derivatives could cause significant morphological changes and enhance caspase-3 activity at concentrations as low as 10 µM . This suggests that the compound may have potential as an anticancer agent.
The biological activity of triazoles is often attributed to their ability to interfere with cellular processes such as protein synthesis and cell division. The presence of the triazole ring allows these compounds to engage in hydrogen bonding with biological targets, potentially inhibiting enzymes critical for microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,2,3-triazole-4-carboxamides are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:
Physicochemical and Analytical Comparisons
- Spectral Characterization :
- Crystallography :
Structure-Activity Relationship (SAR) Insights
- Position 1 (Aryl Group) :
- Position 5 (Amino Group): Essential for hydrogen bonding with biological targets (e.g., LexA autoproteolysis inhibition ).
- Carboxamide Substituent :
- Benzyl groups (target compound) balance lipophilicity and steric bulk, whereas fluorophenyl or chlorophenyl () optimize electronic interactions.
Q & A
Q. Progress Monitoring :
- Thin-Layer Chromatography (TLC) : Used to track intermediate formation.
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) post-synthesis .
- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for amino and benzyl protons) .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Answer:
Spectroscopy :
- ¹H/¹³C NMR : Identifies substituents (e.g., 4-bromophenyl at δ 7.4–7.6 ppm, benzyl group at δ 4.5–4.7 ppm) .
- FT-IR : Detects carboxamide C=O stretching (~1650 cm⁻¹) and amino N-H bending (~1600 cm⁻¹) .
Q. Crystallography :
- Single-Crystal X-Ray Diffraction (SC-XRD) : SHELXL or SHELXTL software refines anisotropic displacement parameters. Challenges include crystal twinning, resolved using WinGX/ORTEP for symmetry analysis .
- Key Metrics : Bond angles (e.g., triazole N-N-C angle ~105°) and torsion angles validate spatial arrangement .
Advanced: How do structural modifications at the benzyl or triazole positions affect kinase inhibition selectivity?
Answer:
Structural Optimization Strategies :
- Benzyl Substitution : Electron-withdrawing groups (e.g., 4-bromo) enhance π-π stacking with kinase ATP-binding pockets. Replacements (e.g., 4-fluoro) reduce off-target effects by altering hydrophobic interactions .
- Triazole Amino Group : Methylation decreases solubility but improves metabolic stability.
Q. Experimental Validation :
- Kinase Profiling Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive luminescence assays.
- Data Interpretation : Contradictory IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM) may arise from assay conditions (e.g., ATP concentration). Normalize data using staurosporine as a positive control .
Table 1 : Selectivity Comparison of Derivatives
| Substituent | IC₅₀ (EGFR, μM) | IC₅₀ (VEGFR, μM) |
|---|---|---|
| 4-Bromo-benzyl | 0.45 | 1.2 |
| 4-Fluoro-benzyl | 0.78 | 3.5 |
| 5-Methyl-triazole | 1.1 | 0.9 |
Advanced: How are contradictory cytotoxicity data across cancer cell lines resolved?
Answer:
Experimental Design :
- Cell Panel Diversity : Test across NCI-60 cell lines (e.g., renal RXF 393 vs. CNS SNB-75) to identify tissue-specific sensitivity .
- Assay Controls : Include cisplatin as a reference and measure apoptosis (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects.
Q. Data Analysis :
- GP (Growth Percent) Values : Negative GP indicates cell death (e.g., SNB-75: GP = -27.3%). Normalize to baseline proliferation rates .
- Mechanistic Studies : RNA-seq identifies dysregulated pathways (e.g., Wnt/β-catenin) to explain variability .
Basic: What in vitro assays evaluate the compound’s anticancer potential?
Answer:
Core Assays :
- MTT/PrestoBlue : Measures cell viability (IC₅₀ calculation) over 72-hour exposure .
- Colony Formation : Assesses long-term proliferative inhibition (14-day incubation).
- Wound Healing/Transwell : Quantifies anti-metastatic potential .
Q. Key Parameters :
- t₁/₂ (Half-Life) : >30 minutes indicates favorable stability.
- Intrinsic Clearance (CLint) : Calculated using the well-stirred model .
Basic: What solubility and formulation strategies address its poor aqueous solubility?
Answer:
Solubility Enhancement :
- Co-Solvents : Use DMSO:PBS (1:4) for in vitro studies.
- Nanoparticle Encapsulation : PLGA nanoparticles (100–200 nm) improve bioavailability in pharmacokinetic studies .
Q. Analytical Methods :
- Dynamic Light Scattering (DLS) : Monitors nanoparticle size stability.
- HPLC-UV : Quantifies compound release kinetics in simulated physiological fluids .
Advanced: How do researchers resolve crystallographic disorder in its X-ray structure?
Answer:
Crystallographic Refinement :
Q. Validation Metrics :
- R-Factors : Target R₁ < 0.05.
- Electron Density Maps : OMIT maps confirm absence of ambiguous peaks .
Advanced: What in silico methods predict its ADMET properties?
Answer:
Computational Platforms :
- SwissADME : Predicts logP (2.8) and BBB permeability (CNS MPO score >4).
- ProTox-II : Estimates hepatotoxicity (Probability: 65%) and mutagenicity .
Q. Validation :
- In Vivo Correlation : Compare predicted vs. experimental plasma clearance in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
